3-(3-methyl-1H-pyrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLGYBRLBWVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-(3-methyl-1H-pyrazol-1-yl)aniline
Multi-step Synthetic Routes from Accessible Precursors
The traditional and most common approach to synthesizing N-arylpyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent. This fundamental reaction forms the basis for a plausible multi-step synthesis of this compound. The key accessible precursors for this route would be (3-aminophenyl)hydrazine and a suitable 1,3-dicarbonyl compound that can provide the 3-methylpyrazole (B28129) core.
A general and widely applicable method for the synthesis of pyrazoles is the reaction of hydrazines with 1,3-diketones. nih.gov In the context of this compound, the synthesis would logically commence with the formation of (3-aminophenyl)hydrazine, which can be prepared from 3-nitroaniline (B104315) through diazotization followed by reduction. This hydrazine (B178648) intermediate would then be reacted with a functionalized 1,3-dicarbonyl compound, such as acetylacetone (B45752) or a derivative thereof, to construct the 3-methyl-1H-pyrazole ring. The final step would involve ensuring the amino group on the phenyl ring remains intact or is deprotected if a protecting group strategy is employed. The reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) is a classic example of this type of cyclocondensation to form a pyrazolone (B3327878) intermediate, which can be further modified. mdpi.comgoogle.com
| Precursor 1 | Precursor 2 | Key Reaction Type |
| (3-Aminophenyl)hydrazine | Acetylacetone or its derivative | Cyclocondensation |
| 3-Nitroaniline | (for the synthesis of the hydrazine precursor) | Diazotization and reduction |
Direct Annulation and Coupling Approaches
More contemporary synthetic strategies aim to streamline the synthesis by reducing the number of steps, often through one-pot procedures or direct coupling reactions. These methods offer increased efficiency and are often more tolerant of various functional groups.
Direct annulation and coupling approaches for the synthesis of N-arylpyrazoles have been developed to overcome the limitations of traditional multi-step methods. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are particularly advantageous. For instance, a one-pot method for the synthesis of diversely functionalized N-arylpyrazoles from aryl nucleophiles has been reported, which could be adapted for the synthesis of this compound. mdpi.com These methods often involve the in-situ generation of a reactive intermediate that then undergoes cyclization. Base-mediated chalcogenoaminative annulation of 2-alkynylanilines represents another direct approach to forming nitrogen-containing heterocyclic compounds. mdpi.com
Advanced C-F Activation Strategies in Synthesis
A cutting-edge approach in modern synthetic chemistry involves the activation of strong carbon-fluorine (C-F) bonds. This strategy is particularly useful for the synthesis of complex molecules from readily available fluorinated precursors.
A notable example of a C-F activation strategy has been demonstrated in the synthesis of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. acs.org This synthesis was achieved in a high yield by reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction proceeds via the activation of the C-F bonds of the trifluoromethyl group. acs.org This methodology highlights the potential for utilizing a fluoro-substituted aniline (B41778), such as a fluoro- or trifluoromethyl-substituted aminobenzene, as a precursor for the synthesis of pyrazolyl anilines, including this compound, through a C-F activation pathway. This approach is attractive due to the increasing availability of fluorinated starting materials. nih.gov
Novel and Sustainable Synthetic Methodologies
In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable synthetic methodologies are being developed. These methods aim to reduce waste, avoid the use of hazardous materials, and improve energy efficiency.
Catalyst-Free Approaches for Enhanced Efficiency
To enhance the efficiency and sustainability of chemical synthesis, catalyst-free approaches are highly desirable as they simplify purification processes and reduce metal contamination in the final product.
The synthesis of pyrazole (B372694) derivatives can be achieved under catalyst-free conditions, often in green solvents like water or ethanol (B145695). For example, the one-pot, three-component synthesis of 5-amino-1,3-aryl-1Η-pyrazole-4-carbonitriles has been successfully carried out in water and ethanol at room temperature without the need for a catalyst. This type of reaction, proceeding through a tandem Knoevenagel-cyclocondensation, showcases a highly efficient and environmentally benign route to pyrazole derivatives. Such catalyst-free conditions could potentially be adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The application of green chemistry principles to the synthesis of pyrazoles is an active area of research. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free reactions. For example, an environmentally benign synthesis of pyrazoles has been reported using Amberlyst-70, a recyclable catalyst, in an aqueous medium at room temperature. nih.gov The use of microwave irradiation in the presence of a green solvent like ethanol is another green approach that has been employed for the synthesis of pyrazole molecules. These green methodologies offer significant advantages in terms of reduced environmental impact and are highly relevant to the sustainable synthesis of this compound. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) catalyzed by sodium acetate (B1210297) in aqueous ethanol at room temperature is another example of a green synthetic protocol.
| Green Chemistry Principle | Application in Pyrazole Synthesis |
| Use of Safer Solvents | Employing water or ethanol instead of hazardous organic solvents. |
| Use of Renewable Feedstocks | Potential for using bio-derived starting materials. |
| Design for Energy Efficiency | Conducting reactions at room temperature or using microwave irradiation to reduce energy consumption. |
| Catalysis | Utilizing recyclable catalysts like Amberlyst-70 or employing catalyst-free conditions. nih.gov |
| Atom Economy | Designing reactions, such as one-pot multi-component reactions, that maximize the incorporation of all materials used in the process into the final product. |
Microwave-Assisted and Ultrasonic Synthetic Protocols
The synthesis of pyrazole derivatives, including structures related to this compound, has been significantly advanced by the application of microwave irradiation and ultrasonic techniques. These methods often lead to higher yields, shorter reaction times, and are considered environmentally friendly "green chemistry" approaches. ajrconline.orgnih.gov
Microwave-assisted synthesis has proven to be a powerful tool for the rapid synthesis of various organic compounds. ajrconline.org For instance, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles was achieved in just 10 minutes at 280 W. nih.gov This method involved the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of glacial acetic acid. nih.gov In another example, a solvent-free microwave-assisted synthesis of 1,2,4-triazole (B32235) derivatives was found to be 36–72 times faster than conventional heating, with significantly higher yields. nih.gov While specific microwave-assisted synthesis of this compound is not detailed in the provided results, the general applicability of this technology to pyrazole and triazole synthesis suggests its potential for this compound as well. nih.govnih.govijsrst.com
Ultrasonic irradiation is another green chemistry technique that has been successfully employed in the synthesis of pyrazolone derivatives. nih.govresearchgate.netresearchgate.net This method offers advantages such as excellent yields, simple procedures, and mild reaction conditions. nih.govresearchgate.net For example, the condensation reaction of arylaldehydes and 3-methyl-1-phenyl-5-pyrazolone to form pyrazolone derivatives was efficiently catalyzed by the ionic liquid [HMIM]HSO4 under ultrasonic irradiation at room temperature. nih.govresearchgate.netresearchgate.net The use of ultrasound has been shown to accelerate reactions, making it a convenient and efficient alternative to traditional methods. researchgate.net Some syntheses of pyrazole derivatives have also been explored using ultrasonic waves as an assisting technique. ijsrst.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of synthesized compounds. For pyrazole synthesis, several factors, including the choice of solvent, catalyst, temperature, and reaction time, play a significant role.
The synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines demonstrates the importance of solvent selection. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol and acetic acid. organic-chemistry.org The addition of an acid catalyst, such as 10 N aqueous hydrochloric acid, can further increase yields by promoting the dehydration step. organic-chemistry.org
In the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diyne-indole derivatives, a metal-free approach using PEG-400 as an eco-friendly solvent has been developed. researchgate.net The optimization of this reaction involved testing different conditions, with the best results achieved by reacting the diyne with phenylhydrazine in PEG-400. researchgate.net Similarly, for the one-pot synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones, a series of experiments revealed that conducting the reaction with an excess of hydrazine hydrate in DMF under reflux conditions led to the highest yield of 78%. researchgate.net
Temperature and reaction time are also critical parameters. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the reaction temperature was increased to 60 °C; however, temperatures above this led to a decrease in yield. nih.gov In some cases, prolonged reaction times are necessary for complete conversion. acs.org
Derivatization and Functionalization of the Core Scaffold
The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a wide range of novel compounds with potentially diverse properties. Both the aniline moiety and the pyrazole ring can be functionalized.
Substitutions on the Aniline Moiety
The aniline portion of the molecule provides a reactive site for various chemical transformations. The amino group can undergo reactions typical of primary aromatic amines, and the aromatic ring is susceptible to electrophilic substitution.
A notable derivatization involves the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. nih.gov Furthermore, ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives have been designed and studied computationally. chemmethod.com The synthesis of these compounds can involve the reaction of a pyrazole-4-carbaldehyde derivative with a substituted aniline. chemmethod.comchemmethod.com
Another example of derivatization is the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline and 4-methylpyrazole. mdpi.com This reaction proceeds via a C–F activation strategy. mdpi.com The resulting tripodal ligand demonstrates how the aniline nitrogen can be incorporated into a more complex structure. mdpi.com
The position of substituents on the aniline ring can significantly influence the properties of the resulting derivatives. For example, in a series of 1,2,3-triazole derivatives linked to an aniline moiety, the lipophilicity was found to be dependent on the substitution pattern (ortho, meta, or para) on the aniline ring. nih.gov
Functionalization of the Pyrazole Ring System
The pyrazole ring itself is a versatile platform for functionalization. rsc.org Transition-metal-catalyzed C–H functionalization has emerged as a powerful strategy for introducing new C–C and C-heteroatom bonds onto the pyrazole ring, offering a more direct route compared to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org
Specific examples of pyrazole ring functionalization include C-acylation. The regioselective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various 4-substituted aroyl chlorides has been demonstrated. rsc.org This reaction is typically carried out in anhydrous dioxane using calcium hydroxide to trap the liberated hydrogen chloride. rsc.org
The synthesis of pyrazole-oxindole hybrid systems has been achieved through the condensation of 5-aminopyrazoles with N-substituted isatins. mdpi.com The starting 5-aminopyrazoles can be synthesized from the cyclocondensation of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.com
Regioselective Synthesis of Novel Derivatives
Regiocontrolled synthesis is essential for obtaining specific isomers of pyrazole derivatives. The reaction conditions and the nature of the starting materials can dictate the regiochemical outcome.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. organic-chemistry.org The use of aprotic solvents with strong dipole moments was key to achieving high regioselectivity. organic-chemistry.org
In another study, a regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles was developed using trichloromethyl enones. acs.org The selectivity of the reaction was dependent on the form of the hydrazine used: arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the free hydrazine form yielded the 1,5-regioisomer exclusively. acs.org
The iodination of 1-aryl-3-CF3-1H-pyrazoles also demonstrates high regioselectivity. nih.gov Treatment with n-BuLi followed by elemental iodine produces 5-iodo derivatives, whereas CAN-mediated iodination with I2 affords the isomeric 4-iodides. nih.gov These iodinated pyrazoles serve as versatile building blocks for further functionalization through cross-coupling reactions. nih.gov
Table of Reaction Conditions for Pyrazole Synthesis
| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| Condensation | 1,3-Diketones, Arylhydrazines | DMAc | Room Temperature | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | organic-chemistry.org |
| Cyclization | Chalcones, Hydrazine hydrate | Glacial acetic acid | Microwave (280 W, 10 min) | 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | - | nih.gov |
| Condensation | Arylaldehydes, 3-Methyl-1-phenyl-5-pyrazolone | [HMIM]HSO4, Ethanol | Ultrasonic irradiation, Room Temperature | Pyrazolone derivatives | Excellent | nih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Enaminones, Hydrazonyl chlorides | mPy/H2O | 50 °C | 1,3,4,5-Tetrasubstituted pyrazoles | - | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole |
| 3-methyl-1-phenyl-5-pyrazolone |
| 1-aryl-3,4,5-substituted pyrazoles |
| 3,5-disubstituted 1H-pyrazoles |
| 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones |
| 5-aryl-3-trifluoromethyl pyrazoles |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline |
| ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline |
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline |
| 4-(trifluoromethyl)aniline |
| 4-methylpyrazole |
| 1,2,3-triazole |
| 3-methyl-1-phenyl-pyrazol-5-one |
| 5-aminopyrazoles |
| N-substituted isatins |
| N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides |
| 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles |
| 1-aryl-3-CF3-1H-pyrazoles |
| 5-iodo derivatives |
| 4-iodides |
| N,N-dimethylacetamide (DMAc) |
| N,N-dimethylformamide (DMF) |
| N-methylpyrrolidone (NMP) |
| PEG-400 |
| [HMIM]HSO4 |
| mPy |
| n-BuLi |
| CAN (Ceric ammonium (B1175870) nitrate) |
| I2 (Iodine) |
| Hydrazine hydrate |
| Phenylhydrazine |
| Arylhydrazine hydrochlorides |
| Trichloromethyl enones |
| 1,3-diketones |
| Arylaldehydes |
| 1,3-diyne-indole derivatives |
| Chalcones |
| Hydrazonyl chlorides |
| Enaminones |
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(3-methyl-1H-pyrazol-1-yl)aniline. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity of the protons on the aniline (B41778) ring and the pyrazole (B372694) ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning which proton signal corresponds to which carbon signal.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is employed to study materials in their solid form. It is particularly useful for analyzing polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a compound can have distinct physical properties. While liquid-state NMR spectra would be identical for all polymorphs once dissolved, ssNMR can distinguish between them by detecting differences in the local chemical environments and intermolecular interactions within the crystal lattice. For a compound like this compound, ssNMR could identify the presence of different crystalline forms by observing variations in chemical shifts and peak widths.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique requires growing a suitable single crystal of the compound.
Determination of Molecular Conformation and Stereochemistry
X-ray diffraction analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This allows for the exact determination of the molecule's conformation in the solid state. For this compound, this would reveal the dihedral angle between the planes of the pyrazole and aniline rings, which is a key conformational feature.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis reveals important intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal's stability and properties. In the case of this compound, the amine (-NH₂) group is a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. Analysis would likely show intermolecular hydrogen bonds involving these groups, linking the molecules into larger supramolecular assemblies.
Hypothetical Crystallographic Data Table This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. The values are placeholders as no experimental data has been published.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| β (°) | - |
| Volume (ų) | - |
| Z (Molecules/unit cell) | - |
| Key Intermolecular Interaction | e.g., N-H···N (aniline to pyrazole) |
Polymorphism and Crystallographic Characterization
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. While specific studies on the polymorphism of this compound are not extensively documented in the provided results, the investigation of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, reveals the existence of two distinct polymorphs. mdpi.com These were identified as block-like crystals (polymorph I) and tabular crystals (polymorph II), which were successfully separated and characterized by single-crystal X-ray diffraction. mdpi.com
Polymorph I of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline crystallizes in the P2₁/n space group, while polymorph II adopts the C2/c space group. mdpi.com This difference in crystal packing is attributed to a rotamer relationship, where the orientation of the methylpyrazolyl substituents differs relative to a fixed aniline group. mdpi.com Such polymorphic behavior in pyrazole-containing compounds underscores the importance of crystallographic analysis in fully understanding their solid-state properties. mdpi.comnih.gov
The crystallographic data for a related pyrazole derivative, (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, further illustrates the detailed structural information that can be obtained. cardiff.ac.uk This compound was found to crystallize in the triclinic space group P-1. cardiff.ac.uk The precise determination of bond lengths, angles, and intermolecular interactions through X-ray crystallography is indispensable for a complete structural elucidation.
For this compound, a thorough crystallographic investigation would be necessary to identify any potential polymorphs and to definitively establish its three-dimensional structure in the solid state.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound, the predicted monoisotopic mass is 173.09529 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the molecular formula C₁₀H₁₁N₃.
The fragmentation pathways of pyrazole and pyrazoline derivatives under mass spectrometry have been studied. urfu.ruresearchgate.net Typically, the molecular ion peak is observed, followed by a series of fragment ions resulting from the cleavage of specific bonds. For instance, in the electron impact (EI) mass spectrum of some pyrazoline derivatives, a characteristic fragmentation involves the loss of substituents and cleavage of the pyrazoline ring itself. researchgate.net The fragmentation of ketamine analogues, which also contain a ring structure with a nitrogen atom, often involves α-cleavage of a carbon-carbon bond in the cyclohexanone (B45756) moiety. nih.gov
In the case of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), the molecular ion was not observed under electron impact, but fragment ions corresponding to the cleavage of the central C-C bond were detected. urfu.ru For 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, mass spectrometry data showed peaks corresponding to sodium adducts, and the base peak resulted from the loss of a pyrazole ligand. mdpi.com
A detailed mass spectrometric analysis of this compound would likely involve the initial observation of the molecular ion peak at m/z 173. Subsequent fragmentation could involve the loss of the methyl group (CH₃), cleavage of the bond between the aniline and pyrazole rings, or fragmentation of the pyrazole ring itself. The study of imatinib (B729) and its metabolites also highlights the common fragmentation pathway involving the cleavage of the C-N amide bond. nih.gov
Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.10257 | 135.8 |
| [M+Na]⁺ | 196.08451 | 145.2 |
| [M-H]⁻ | 172.08801 | 140.1 |
| [M+NH₄]⁺ | 191.12911 | 154.9 |
| [M+K]⁺ | 212.05845 | 141.7 |
| [M+H-H₂O]⁺ | 156.09255 | 127.9 |
| [M+HCOO]⁻ | 218.09349 | 160.2 |
| [M+CH₃COO]⁻ | 232.10914 | 149.5 |
| [M+Na-2H]⁻ | 194.06996 | 141.5 |
| [M]⁺ | 173.09474 | 134.4 |
| [M]⁻ | 173.09584 | 134.4 |
Data sourced from PubChem. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the aniline group, typically in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net For the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, these N-H stretches were observed at 3448 and 3328 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. derpharmachemica.com
The C=C and C=N stretching vibrations of the aromatic rings (both aniline and pyrazole) would likely appear in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com For instance, the IR spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline showed a band at 1626 cm⁻¹ attributed to the aromatic rings. mdpi.com The C-N stretching vibration is also a key feature, often observed around 1250-1350 cm⁻¹. researchgate.net
The methyl group on the pyrazole ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of a methyl group are typically found around 2965 and 2880 cm⁻¹, respectively. derpharmachemica.com Methyl deformation modes appear in the 1370-1465 cm⁻¹ range. derpharmachemica.com
Raman spectroscopy, being complementary to IR, would also be instrumental in characterizing the vibrational modes of this compound. A comparative study of aniline and its isomers showed that the ring breathing mode is particularly sensitive to the substitution pattern on the aniline ring. researchgate.net Characteristic Raman bands for aniline derivatives include those for C-H stretching, N-H stretching, and various ring vibrations. researchgate.net
Table 2: Key Vibrational Frequencies for Related Compounds
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Aniline N-H | Stretch | 3448, 3328 | mdpi.com |
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Aromatic Rings | Stretch | 1626 | mdpi.com |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O | Stretch | 1663 | mdpi.com |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=N, C=C | Stretch | 1570-1615 | mdpi.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophoric system of this compound consists of the aniline and pyrazole rings.
The electronic spectrum of aniline exhibits characteristic absorption bands that are influenced by the solvent environment. ajrsp.com The presence of the pyrazole ring attached to the aniline moiety will undoubtedly affect the electronic transitions. The absorption maxima for complexes of a related bis(pyrazolylmethyl)benzene ligand with various metal ions were observed in the range of 290-294 nm. researchgate.net
The electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions in aromatic systems are generally intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. The specific wavelengths of these transitions for this compound would need to be determined experimentally. The solvent polarity can influence the position of these absorption bands, with more polar solvents often causing a shift in the λₘₐₓ. ajrsp.com
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence of a compound depends on its ability to de-excite from the excited state via radiative pathways.
The photophysical properties, including fluorescence quantum yield and lifetime, of this compound have not been specifically reported in the provided search results. However, pyrazole derivatives are known to be part of various fluorescent molecules and chemosensors. ajrsp.com A detailed investigation would involve measuring the excitation and emission spectra of the compound in different solvents to understand its emissive properties and how they are influenced by the environment. This would provide insights into the nature of the excited state and the potential for this compound to be used in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).
Reactivity Profiles and Transformational Chemistry of 3 3 Methyl 1h Pyrazol 1 Yl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 3-(3-methyl-1H-pyrazol-1-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the amino (-NH₂) group. The -NH₂ group is a potent electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. byjus.comchemistrysteps.com This makes the molecule significantly more reactive than benzene in EAS reactions. chemistrysteps.com Consequently, electrophilic attack is strongly directed to the C2, C4, and C6 positions of the aniline ring.
Key electrophilic aromatic substitution reactions include:
Halogenation: Treatment of aniline derivatives with reagents like bromine water at room temperature typically leads to rapid polysubstitution due to the high activation of the ring. For this compound, this would likely result in the formation of 2,4,6-tribromo-3-(3-methyl-1H-pyrazol-1-yl)aniline. byjus.com
Nitration: The nitration of anilines requires careful consideration of reaction conditions. In a strongly acidic medium (e.g., a mixture of nitric acid and sulfuric acid), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.comchemistrysteps.com Therefore, direct nitration can lead to a mixture of ortho, para, and a significant amount of the meta-nitro product. byjus.comchemistrysteps.com To favor ortho/para substitution, the amino group is often first protected by acylation to form an amide, which is less basic and still an ortho/para director.
Sulfonation: Reaction with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to predominantly form p-aminobenzenesulfonic acid (sulfanilic acid), which exists as a zwitterion. byjus.comunacademy.com For the title compound, sulfonation would be expected to occur at the C4 or C6 position.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Aniline Ring
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/H₂O | 2,4,6-Tribromo-3-(3-methyl-1H-pyrazol-1-yl)aniline |
| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, meta-, and para-nitro isomers |
Nucleophilic Reactions and Amine Derivatization
The primary amino group of this compound is a key site for nucleophilic reactions and can be readily derivatized to introduce a wide range of functional groups.
Acylation: The amine reacts readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable N-acyl derivatives (amides). This reaction is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the aniline ring.
Alkylation: As a nucleophile, the amine can react with alkyl halides via an SN2 mechanism to yield secondary and tertiary amines. However, aniline is a weaker nucleophile than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) yields an arenediazonium salt. organic-chemistry.org These salts are highly versatile synthetic intermediates. They can be converted into a variety of functional groups (e.g., -OH, -X, -CN) through Sandmeyer or Schiemann reactions, or used as electrophiles in azo coupling reactions with activated aromatic compounds to form azo dyes. organic-chemistry.orgnih.gov
Schiff Base Formation: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in various organic syntheses.
Table 2: Common Amine Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-(3-(3-methyl-1H-pyrazol-1-yl)phenyl)acetamide |
| Alkylation | Methyl iodide, Base | N-Methyl-3-(3-methyl-1H-pyrazol-1-yl)aniline |
| Diazotization | NaNO₂, HCl (0-5 °C) | 3-(3-methyl-1H-pyrazol-1-yl)benzenediazonium chloride |
| Imine Formation | Benzaldehyde, Acid catalyst | N-Benzylidene-3-(3-methyl-1H-pyrazol-1-yl)aniline |
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic heterocycle that also participates in a range of chemical transformations, primarily electrophilic substitution.
Substitutions and Functionalizations at Pyrazole Ring Positions
The pyrazole ring is considered a π-excessive system, making it reactive toward electrophiles. mdpi.com The regioselectivity of electrophilic attack is dictated by the electronic effects of the two nitrogen atoms and the existing substituents. For a 1,3-disubstituted pyrazole, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. mdpi.comresearchgate.net The C5 position is another potential site, though generally less reactive than C4.
Halogenation: Direct C-H halogenation at the C4 position can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine onto the pyrazole ring, often at room temperature. beilstein-archives.orgbeilstein-archives.org
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. nih.govorganic-chemistry.org This reaction on 1-aryl-3-methylpyrazoles proceeds with high regioselectivity to yield the corresponding 4-carbaldehyde derivative. nih.govresearchgate.net
N-Substitution Reactions on Pyrazole Nitrogen Atoms
In this compound, the N1 position of the pyrazole ring is already substituted with the aminophenyl group. The remaining N2 nitrogen is a pyridine-like, sp²-hybridized atom. This nitrogen atom is basic and can be protonated by acids. It can also act as a nucleophile, reacting with strong electrophiles like alkylating agents (e.g., methyl iodide) to form quaternary pyrazolium salts. While N1-alkylation is more common for unsubstituted pyrazoles, N2-alkylation of N1-substituted pyrazoles is a known transformation. mdpi.comresearchgate.net
Cyclization and Annulation Reactions Involving the Aniline-Pyrazole Motif
The bifunctional nature of this compound makes it an excellent substrate for synthesizing fused heterocyclic systems. The presence of the reactive aniline moiety ortho to a C-H bond allows for annulation reactions to build new rings.
A prominent example of such a transformation is the Friedländer synthesis, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone) to produce a quinoline. wikipedia.orgorganic-chemistry.org While the title compound lacks the required ortho-carbonyl group, this functionality could be introduced first via an electrophilic acylation reaction on the activated aniline ring. Subsequent acid- or base-catalyzed intramolecular cyclization would lead to the formation of a pyrazolyl-substituted quinoline, a scaffold of significant interest in medicinal chemistry. This strategy highlights how the aniline and pyrazole motifs can be used in tandem to construct more complex molecular architectures.
Mechanistic Investigations of Key Chemical Transformations
The reactions of this compound are governed by well-established mechanistic principles of organic chemistry.
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on both the aniline and pyrazole rings proceeds through a three-step sequence: (1) generation of a potent electrophile, (2) nucleophilic attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), and (3) deprotonation of the intermediate to restore aromaticity. unacademy.comwikipedia.org The rate-determining step is typically the formation of the sigma complex. For aniline, the stability of this intermediate is enhanced by the electron-donating nitrogen atom, which can participate in resonance, explaining the high reactivity of the ring. wikipedia.org
Vilsmeier-Haack Formylation: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. organic-chemistry.orgchemistrysteps.com The pyrazole ring then attacks this electrophile in a standard EAS mechanism. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. chemistrysteps.com
Friedländer Annulation: The mechanism for this quinoline synthesis can proceed via two primary pathways. One involves an initial aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone, followed by cyclization and dehydration (as an imine formation). wikipedia.org An alternative pathway begins with the formation of a Schiff base between the two carbonyl components, followed by an intramolecular aldol-type cyclization and subsequent elimination of water to form the aromatic quinoline ring. wikipedia.org
Coordination Chemistry and Metal Complexation of 3 3 Methyl 1h Pyrazol 1 Yl Aniline Derivatives
Ligand Properties of the Compound in Metal Complex Formation
The coordination behavior of 3-(3-methyl-1H-pyrazol-1-yl)aniline is dictated by the presence of multiple potential donor atoms and the electronic and steric influences of its constituent aromatic rings.
While this compound can theoretically act as a monodentate, bidentate, or even a bridging ligand, its most common coordination mode is monodentate, bonding to a metal center through the pyridine-type nitrogen atom of the pyrazole (B372694) ring. The lone pair of electrons on this nitrogen is readily available for coordination.
Bidentate chelation involving the pyrazole nitrogen and the amino group on the aniline (B41778) ring is also possible, which would lead to the formation of a stable six-membered chelate ring. The formation of such a chelate would depend on the specific metal ion, the reaction conditions, and the presence of other competing ligands.
The primary donor site in this compound is the sp2-hybridized nitrogen atom of the pyrazole ring. This N-donor characteristic is a well-established feature of pyrazole-based ligands in coordination chemistry.
In scenarios where the ligand acts as a bidentate chelate, it functions as an N,N-donor ligand, utilizing both a pyrazole nitrogen and the nitrogen of the aniline's amino group. The formation of N,N,O-donor systems is less likely with the parent ligand but could be achieved through functionalization of the aniline ring with an oxygen-containing substituent in the ortho position to the amino group.
The electronic properties of the ligand can be significantly altered by introducing substituents on either the pyrazole or the aniline ring. For instance, the presence of the methyl group on the pyrazole ring is an electron-donating group, which can increase the electron density on the coordinating nitrogen atom, thereby enhancing its donor capacity. Conversely, introducing electron-withdrawing groups, such as a trifluoromethyl group, can decrease the basicity of the pyrazole nitrogen, influencing the stability and reactivity of the resulting metal complex chemrxiv.org.
Steric hindrance also plays a crucial role in the coordination chemistry of this ligand. The relative orientation of the pyrazole and aniline rings can create steric constraints that influence the geometry of the metal complex. Bulky substituents on the aniline ring, for example, can impede the coordination of other ligands to the metal center, affecting the catalytic activity of the complex in reactions such as ethylene oligomerization mdpi.com. The interplay of both electronic and steric effects ultimately governs the performance and properties of the metal complexes formed mdpi.commdpi.comrsc.org.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is a well-established area of research. While specific studies on this compound are limited, the general synthetic routes for similar ligands can be applied.
Complexes of first-row transition metals such as manganese, cobalt, nickel, copper, and zinc with pyrazole derivatives have been synthesized and characterized chemrxiv.org. The typical synthesis involves the reaction of the pyrazole-based ligand with a metal salt in a suitable solvent.
For instance, cobalt(II) complexes of 1-phenyl-3-methyl-4-acyl pyrazol-5-one derivatives have been synthesized by reacting the ligand with cobalt(II) acetate (B1210297) in an aqueous ethanol (B145695) solution . Similarly, complexes of copper(II) with various pyrazole-containing ligands have been prepared and structurally characterized, often revealing square-pyramidal or octahedral geometries nih.govrsc.orgnih.gov. The synthesis of palladium(II) complexes with related N-heterocyclic carbene ligands has also been reported, which are of interest for their catalytic applications rsc.orgnih.govsemanticscholar.org. While not explicitly documented for this compound, it is anticipated that similar synthetic strategies would yield the corresponding transition metal complexes.
Characterization of these complexes typically involves a combination of spectroscopic techniques and structural analysis.
Table 1: Spectroscopic and Analytical Data for Representative Transition Metal Complexes with Pyrazole-Based Ligands
| Metal Complex Type | Metal Ion | Coordination Geometry | Key Spectroscopic Features | Reference |
| [M(Ac)₂·2L] | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Six-coordinate | IR spectroscopy confirms coordination through the pyridine nitrogen atom. | chemrxiv.org |
| [Co(amtp)Cl]⁺ | Co(II) | Distorted tetrahedral | UV-vis and conductivity data support a five-coordinate structure in solution. | researchgate.net |
| [{Cu(NO₃)}(μ-pzpypz)]₂ | Cu(II) | Dimeric | Single-crystal X-ray diffraction reveals a dimeric structure with bridging ligands. | nih.gov |
| [PdCl₂(NHC)(L)] | Pd(II) | Square planar | ¹H and ¹³C NMR, FTIR, and elemental analysis confirm the structure. | nih.gov |
Note: L = 5-methyl-3-(trifluoromethyl)-1H-pyrazole; amtp = tris(1-pyrazolylmethyl)amine; pzpypzH = 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine; NHC = N-heterocyclic carbene; L = ancillary ligand.
The coordination chemistry of this compound with main group and lanthanide metals is a less explored area. However, studies on related pyrazole derivatives suggest the potential for the formation of such complexes. For example, anionic lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one have been synthesized and characterized nih.gov. These complexes often exhibit interesting photophysical properties, such as luminescence nih.gov. The synthesis typically involves the reaction of a lanthanide salt with the deprotonated form of the ligand nih.gov. Further research is needed to explore the synthesis and properties of main group and lanthanide metal complexes of this compound.
Structural Analysis of Coordination Compounds
The geometric arrangement of ligands around a central metal ion is a critical aspect of coordination chemistry. Common coordination geometries include tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. The preferred geometry is influenced by factors such as the size and charge of the metal ion, the electronic configuration of the metal, and the steric and electronic properties of the ligands. For derivatives of this compound, one would anticipate the pyrazole nitrogen and potentially the aniline nitrogen to act as donor atoms, leading to various possible coordination modes and resulting geometries. However, without experimental data, specific geometric arrangements for complexes of this particular ligand cannot be detailed.
Electronic, Magnetic, and Optical Properties of Metal Complexes
The electronic, magnetic, and optical properties of metal complexes are intrinsically linked to their structure and bonding. Techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and cyclic voltammetry are typically employed to investigate these properties.
Electronic Properties: The electronic properties of metal complexes are determined by the interaction between the metal d-orbitals and the ligand orbitals. These interactions give rise to characteristic electronic transitions that can be observed using UV-Vis spectroscopy. The nature of the ligand, in this case, this compound, would influence the energy of these transitions.
Magnetic Properties: The magnetic properties of a coordination compound depend on the number of unpaired electrons in the metal center. The ligand field created by the coordinating atoms of this compound would determine the spin state of the metal ion (high-spin or low-spin), which in turn dictates the magnetic behavior of the complex.
Optical Properties: The optical properties, such as luminescence or phosphorescence, of metal complexes are of great interest for applications in areas like sensing and light-emitting devices. These properties are highly dependent on the nature of both the metal ion and the ligand. Without experimental studies on complexes of this compound, no specific optical characteristics can be reported.
Catalytic Applications of 3 3 Methyl 1h Pyrazol 1 Yl Aniline and Its Metal Complexes
Mechanistic Pathways of Catalytic Cycles
Ligand-Promoted Mechanistic Insights
A crucial aspect of pyrazole-based ligands is their relatively weak σ-donor ability, which in turn enhances the electrophilicity of the coordinated metal center. researchgate.net This heightened electrophilicity is a desirable trait in many catalytic transformations as it can facilitate the activation of substrates. researchgate.net Furthermore, the steric and electronic properties of the ligand can be finely tuned by modifying substituents on either the pyrazole (B372694) or aniline (B41778) rings, allowing for a high degree of control over the catalytic environment. researchgate.net
The pyrazolyl moiety itself can play an active role in the catalytic process. For example, in certain halogenation reactions catalyzed by aniline derivatives, the formation of halonium-π interactions and the role of the aniline as a proton shuttle have been proposed based on mechanistic investigations. beu.edu.az These insights underscore the non-innocent role the ligand can play, extending beyond simply occupying coordination sites on the metal center.
Catalyst Performance Optimization, Recycling, and Durability Studies
The optimization of catalyst performance is a critical aspect of developing economically and environmentally viable catalytic processes. For catalysts based on 3-(3-methyl-1H-pyrazol-1-yl)aniline and its analogs, performance can be enhanced by systematically modifying the ligand structure.
The steric bulk of the ligand architecture has been shown to play an influential role in controlling both the catalytic activity and the selectivity of the resulting products. researchgate.net For instance, in the polymerization of methyl methacrylate (B99206) (MMA) using zinc(II) complexes of N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands with varying aniline substituents, the steric hindrance around the metal center directly impacts the rate of polymerization and the stereoregularity of the polymer. researchgate.net This principle of steric tuning is a powerful tool for optimizing catalyst performance for a specific application.
While specific studies on the recycling and durability of catalysts derived from this compound are not extensively reported in the literature, the general strategies for catalyst recycling are applicable. These can include immobilization of the catalyst on a solid support, which facilitates separation from the reaction mixture and allows for its reuse. The stability of the metal-ligand bond is a key factor in the long-term durability of the catalyst, and the bidentate or potentially tridentate coordination of pyrazolyl-aniline ligands can contribute to the formation of robust and stable metal complexes.
Further research into the systematic modification of the this compound scaffold, such as the introduction of different functional groups on the aniline or pyrazole rings, could lead to catalysts with enhanced stability and recyclability.
Polymerization Catalysis
Metal complexes incorporating pyrazolyl-aniline type ligands have shown significant promise in the field of polymerization catalysis, particularly for the ring-opening polymerization (ROP) of cyclic esters and the coordination polymerization of vinyl monomers.
Zinc(II) complexes supported by N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which are structural analogs of coordinated this compound, have been investigated as catalysts for the polymerization of methyl methacrylate (MMA) and rac-lactide. researchgate.net In the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, these zinc complexes exhibit high catalytic activity for MMA polymerization, producing poly(methyl methacrylate) (PMMA) with high molecular weights. researchgate.net
For example, the complex [L(F)ZnCl2], where L(F) is N,N-bis((1H-pyrazol-1-yl)methyl)benzhydrylamine, demonstrated the highest catalytic activity in one study, reaching 3.95 × 10⁴ g of PMMA per mole of Zn per hour. researchgate.net Furthermore, all the studied complexes produced syndiotactic-enriched PMMA, with high glass transition temperatures (Tg) ranging from 125 to 131 °C. researchgate.net The stereoregularity of the polymer is a critical property that influences its physical and mechanical characteristics.
The in situ generated alkyl derivatives of these zinc complexes also proved to be active catalysts for the ring-opening polymerization of rac-lactide, yielding heterotactic polylactide (PLA). researchgate.net The stereoselectivity of the polymerization, indicated by a P(r) value of up to 0.95 at -50 °C, is influenced by a combination of steric hindrance and the electronic density around the metal center, both of which are modulated by the pyrazolyl-aniline ligand. researchgate.net
Below is a data table summarizing the performance of various zinc(II) complexes with N,N'-bis((1H-pyrazol-1-yl)methyl)amine ligands in the polymerization of methyl methacrylate.
| Catalyst | Ligand (L) | Activity (g PMMA / mol Zn·h) | Molecular Weight (Mw) ( g/mol ) |
| [L(A)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)-3,5-dimethylaniline | 2.89 x 10⁴ | 9.8 x 10⁵ |
| [L(B)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)-2,6-dimethylaniline | 3.21 x 10⁴ | 10.2 x 10⁵ |
| [L(C)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)-2,6-diethylaniline | 3.54 x 10⁴ | 10.5 x 10⁵ |
| [L(D)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)-2,6-diisopropylaniline | 3.78 x 10⁴ | 10.8 x 10⁵ |
| [L(E)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)-4-bromoaniline | 2.55 x 10⁴ | 9.2 x 10⁵ |
| [L(F)ZnCl2] | N,N-bis((1H-pyrazol-1-yl)methyl)benzhydrylamine | 3.95 x 10⁴ | 11.0 x 10⁵ |
Data sourced from a study on related pyrazolyl-aniline ligands. researchgate.net
Applications in Material Science and Advanced Functional Materials
Polymer Chemistry: Monomer and Polymer Precursor Applications
The presence of the aniline (B41778) group in 3-(3-methyl-1H-pyrazol-1-yl)aniline makes it a suitable monomer for the synthesis of novel conductive polymers. These polymers can be designed to have specific properties by incorporating the pyrazole (B372694) unit into the polymer backbone.
Polyaniline (PANI) is a well-known conducting polymer typically synthesized through the oxidative polymerization of aniline. rsc.org The electrochemical polymerization of aniline is a common method that allows for controlled polymer growth on an electrode surface. nih.govscispace.com This process involves the oxidation of the aniline monomer to form radical cations, which then couple to form oligomers and eventually the final polymer. nih.govresearchgate.net The polymerization is often carried out in acidic aqueous solutions, though the use of organic solvents and ionic liquids has also been explored to influence the properties of the resulting polymer. scispace.comsci-hub.ru
By substituting aniline with derivatives like this compound, new polyaniline-type polymers can be created. The substituent group, in this case, the 3-methyl-1H-pyrazol-1-yl group, can significantly impact the polymer's properties, including solubility, electrochemical behavior, and morphology. rsc.org The synthesis of polymers from substituted anilines has been shown to yield materials with characteristics that differ from the parent polyaniline, opening up possibilities for new applications. rsc.org
The general process for the electrochemical polymerization of aniline derivatives can be monitored using techniques like on-line electrochemistry/electrospray mass spectrometry (EC/ES-MS) to identify the soluble oligomeric intermediates formed during the reaction. nih.gov This method has revealed that the structure and redox state of the oligomers are dependent on factors such as pH and solvent composition. nih.gov
The incorporation of pyrazole-aniline scaffolds into polymer architectures is a strategy to develop functional materials with enhanced properties. Pyrazole-based chromophores can be attached as side groups on a polymer chain or integrated directly into the polymer backbone. researchgate.net For instance, novel electroluminescent pyrazole-based polymers have been synthesized where pyrazoloquinoline and dipyrazolopyridine derivatives are part of the polymer structure. researchgate.net These materials demonstrate the potential of pyrazole-containing polymers in electronic applications.
Multicomponent tandem polymerizations are an efficient method for creating functional conjugated polymers that contain heterocyclic units like pyrazole. researchgate.net This approach allows for the construction of the heterocyclic ring system and the polymer chain simultaneously, leading to well-defined polypyrazoles with good solubility, high thermal stability, and luminescent properties. researchgate.net The resulting polymers can be easily processed into films, which is advantageous for device fabrication. researchgate.net
The chemical oxidative polymerization of aniline in the presence of pyrazoline nanofibres has been shown to produce core-shell nanostructures with enhanced electrochemical properties compared to the individual components. rsc.org This indicates that the pyrazole moiety can act as a template or a functional component that modifies the properties of the resulting polyaniline composite.
Optoelectronic Materials and Devices
The electronic and photophysical properties of pyrazole derivatives make them attractive candidates for use in optoelectronic devices. Their ability to transport charge and emit light is central to their application in this field.
Pyrazole-based materials have been successfully utilized in organic electroluminescent devices. researchgate.net A novel class of pyrazole-based polymers has been shown to exhibit bright electroluminescence, making them promising for OLED applications. researchgate.net In these devices, the pyrazole-containing polymer can function as the emissive layer.
In the context of OPVs, pyrazole derivatives have been explored as potential electron acceptors. rsc.org Studies have demonstrated that by using a polythiophene donor and a pyrazole-based acceptor, it is possible to fabricate bulk heterojunction solar cells. rsc.org The performance of these devices is influenced by the specific structure of the pyrazole derivative. rsc.org
The table below summarizes the properties of a related pyrazoline derivative investigated for its potential in organic solar cells.
| Property | Value | Reference |
| Maximum Short-Circuit Current Density (Isc) | 39.14 µA | rsc.org |
| Fill Factor (FF) | 37.42% | rsc.org |
| Power Conversion Efficiency (QE) | 1.19% | rsc.org |
Table 1: Performance metrics of an organic solar cell utilizing a pyrazoline derivative as an acceptor.
Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their strong fluorescence and are used as hole transport materials in organic electronic devices. rsc.org They are synthetically accessible and exhibit good thermal and environmental stability. rsc.org The incorporation of electron-donating groups onto the pyrazoline skeleton can modulate their hole transport properties. rsc.org
The luminescence properties of pyrazole derivatives are also of significant interest. Coordination polymers of lanthanide chlorides with 3-(2-pyridyl)pyrazole have been shown to be highly luminescent, with some exhibiting a quantum yield as high as 92%. mdpi.com This demonstrates the potential of pyrazole-based ligands to sensitize the emission of metal ions, a property that is valuable for OLEDs and other light-emitting applications.
The photophysical properties of pyrazole derivatives can be tuned by modifying their chemical structure. For example, tetraaryl pyrazoles with a polymerizable vinyl group have been developed that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon that is useful for developing highly fluorescent materials in the solid state. rsc.org
Sensor Technologies and Chemodosimeter Design
The fluorescent properties of pyrazole derivatives make them excellent candidates for the development of chemical sensors and chemodosimeters. nih.gov Their ability to interact with specific analytes and produce a detectable change in their fluorescence is the basis for their use in this area.
Pyrazole derivatives have been shown to be effective in detecting metal ions and other small molecules. nih.gov The N-donor character of the pyrazole ring makes it a good chelator for cations, and this interaction can lead to changes in the compound's photophysical properties, forming the basis of a sensing mechanism. nih.gov For instance, some pyrazole-based dyes exhibit a colorimetric and fluorescent response in the presence of specific metal ions like Cu²⁺. nih.gov
Furthermore, polymers derived from substituted anilines have demonstrated high sensitivity to analytes such as moisture and ammonia, suggesting that a polymer based on this compound could also be a promising material for chemical sensors. rsc.org The incorporation of the pyrazole moiety could introduce specific binding sites for target analytes, enhancing the selectivity of the sensor. A notable application is the use of pyrazole-based fluorescent polymers for the detection of explosives like 2,4,6-trinitrophenol (picric acid) in aqueous media with high sensitivity. rsc.org
Fluorescent and Colorimetric Sensing of Analytes
Pyrazole-based compounds have been extensively reviewed for their use as chemosensors for detecting a variety of metal ions and anions. nih.govrsc.org The nitrogen atoms in the pyrazole ring can act as effective coordination sites for metal ions. nih.gov This interaction can lead to changes in the photophysical properties of the molecule, resulting in a fluorescent or colorimetric response. nih.govrsc.org For instance, pyrazole derivatives have been successfully employed in the development of fluorescent probes for cations like Al³⁺, Zn²⁺, and Hg²⁺, and anions such as fluoride (B91410) and cyanide. nih.gov The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). tandfonline.comdocumentsdelivered.com
While specific studies on the fluorescent and colorimetric sensing capabilities of this compound are not extensively documented, its structure provides a basis for such applications. The aniline group can be modified to enhance its electron-donating properties, which could influence the ICT process upon analyte binding. Furthermore, the pyrazole moiety offers a platform for designing specific binding pockets for target analytes.
Table 1: Examples of Pyrazole-Based Fluorescent and Colorimetric Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Reference |
| Fluorescent | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |
| Colorimetric & Fluorescent | Cu²⁺ | Intramolecular Charge Transfer (ICT) | documentsdelivered.comresearchgate.net |
| Fluorescent | Fe³⁺ | Chelation-Enhanced Quenching (CHEQ) | tandfonline.com |
| Fluorescent | Hg²⁺ | Complex Formation | tandfonline.com |
| Fluorescent | Ni²⁺, Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |
This table presents examples of sensing applications of pyrazole derivatives in general, illustrating the potential for this compound in this field.
Electrochemical Sensor Applications
The electrochemical properties of pyrazole derivatives have also been a subject of study. researchgate.net The redox characteristics of the pyrazole ring, combined with the electrochemical activity of the aniline group, make this compound a candidate for the development of electrochemical sensors. The aniline moiety can be electropolymerized to form a conductive polymer film on an electrode surface. This film can then be used to detect various analytes through changes in its electrochemical properties, such as conductivity or redox potential, upon interaction with the target molecule. While direct applications of this compound in this area are yet to be detailed, the foundational chemistry of its components suggests a promising avenue for research.
Dye Chemistry and Pigment Development
Azo dyes containing a pyrazole ring are a significant class of colorants used in various industries. ontosight.ainih.gov The general synthesis of these dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable partner, often a pyrazolone (B3327878) derivative. ontosight.aiprimachemicals.com The resulting azo compounds exhibit vibrant colors due to the extended conjugation system created by the azo group linking aromatic or heterocyclic rings. ontosight.ainih.gov
Given that this compound possesses a primary aromatic amine group, it can be readily diazotized and coupled with various aromatic or heterocyclic compounds to produce a wide range of azo dyes. The color of the resulting dye would be influenced by the nature of the coupling component and any substituents on the aniline and pyrazole rings. nih.gov For example, coupling with a pyrazolone derivative would likely yield dyes in the yellow to red spectrum. Research on azo dyes derived from other pyrazole-containing amines has demonstrated their potential for dyeing various fibers, including cotton and polyester. nih.govbenthamscience.com
Table 2: Key Components in the Synthesis of Pyrazole-Based Azo Dyes
| Diazonium Component (from) | Coupling Component | Resulting Dye Class | Potential Color Range | Reference |
| Primary Aromatic Amine (e.g., Aniline derivative) | Pyrazolone Derivative | Azo Dye | Yellow to Red | primachemicals.com |
| 3-Amino-5-methylpyrazole | 2,4-Dinitroaniline | Azo Dye | Not specified | modishproject.com |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active Methylene Compounds | Azo Dye | Not specified | nih.gov |
This table illustrates the components used in synthesizing pyrazole-based azo dyes, highlighting the potential of this compound as a diazonium component.
Smart Materials and Stimuli-Responsive Systems
"Smart materials" or "stimuli-responsive systems" are materials that undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. rsc.orgmdpi.comrsc.org These materials are of great interest for a variety of applications, including drug delivery, sensors, and actuators. mdpi.comrsc.org
The incorporation of this compound into polymer backbones or as a functional pendant group could impart stimuli-responsive properties. For instance, the aniline nitrogen can be protonated or deprotonated in response to pH changes, which could alter the solubility or conformation of a polymer chain. Similarly, the pyrazole unit can participate in hydrogen bonding or metal coordination, which could be disrupted by changes in temperature or the introduction of competing ligands.
A study on a pyridine-pyrazole based ligand demonstrated the formation of metal-organic gels that exhibited multi-stimuli responsiveness, including to temperature, pH, and chemical and mechanical stimuli. rsc.org This highlights the potential of pyrazole-containing structures in the design of smart materials. While specific research on this compound in this context is limited, the fundamental properties of its constituent parts suggest that it could be a valuable component in the creation of novel stimuli-responsive systems.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and energies. For 3-(3-methyl-1H-pyrazol-1-yl)aniline, DFT calculations serve as the foundation for understanding its intrinsic characteristics. Studies on similar pyrazole (B372694) derivatives frequently utilize DFT methods, such as B3LYP, often combined with basis sets like 6-311++G(d,p) or def2-TZVP, to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles between the aniline (B41778) and pyrazole rings.
Conformational analysis is particularly important due to the rotational freedom around the single bond connecting the phenyl and pyrazole rings. This rotation gives rise to different conformers (spatial arrangements of the molecule). Computational methods can map the potential energy surface by systematically rotating this bond to identify the most stable conformer. In a related study on (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole and phenyl rings was found to be a critical parameter defining the molecule's shape. For this compound, DFT calculations would similarly identify the preferred orientation of the two rings relative to each other, which is crucial for understanding its intermolecular interactions.
Table 1: Illustrative Data from Geometry Optimization of a Pyrazole Derivative This table illustrates the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Bond Length (C-N) | Length of the bond connecting the phenyl and pyrazole rings. | ~1.42 Å |
| Bond Angle (C-N-N) | Angle within the pyrazole ring at the point of attachment. | ~118° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. The electron density maps of the HOMO would likely show significant contributions from the aniline's amino group and the pyrazole ring, while the LUMO would be distributed across the aromatic systems.
Table 2: Principles of Frontier Molecular Orbital (FMO) Analysis
| Parameter | Significance for Reactivity |
|---|---|
| HOMO Energy | Higher energy indicates stronger nucleophilicity (electron-donating ability). |
| LUMO Energy | Lower energy indicates stronger electrophilicity (electron-accepting ability). |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that can be compared with experimental results to confirm a molecule's structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These calculated shifts, when compared to experimental data, help in the precise assignment of signals to specific atoms in the this compound structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of specific bands to the stretching and bending of bonds, such as the N-H stretches of the aniline group or the C=N stretches within the pyrazole ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. This analysis provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.
For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the molecule over nanoseconds, MD can explore a wide range of possible conformations, revealing the flexibility of the molecule and the transitions between different low-energy states.
Analyze Intermolecular Interactions: In a simulated solvent or a condensed phase, MD can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might bind to a biological target. The simulations can identify and quantify important interactions like hydrogen bonds involving the aniline's -NH₂ group.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanism. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.
For reactions involving this compound, such as electrophilic substitution on the aniline ring or coordination to a metal center, computational modeling can:
Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface that represents the transition state.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction. A lower activation energy implies a faster reaction rate. In a study of a related pyrazole synthesis, DFT calculations were used to model the transition state and determine the activation energy, confirming the favorability of the reaction pathway. This type of analysis could be applied to predict the reactivity of this compound in various chemical transformations.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are important for applications in telecommunications, optical computing, and laser technology. Molecules with significant charge separation, often found in donor-pi-acceptor systems, can exhibit strong NLO responses.
The aniline group in this compound can act as an electron donor, and the pyrazole ring can act as part of the conjugated system. DFT calculations can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a significant NLO response. Computational studies on similar organic molecules have successfully used DFT to identify candidates for NLO materials by calculating these parameters. Such an investigation would clarify the potential of this compound for use in optical applications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Methodologies
Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. tandfonline.com The future of synthesizing 3-(3-methyl-1H-pyrazol-1-yl)aniline and its analogues lies in the adoption of unconventional, greener methodologies that offer significant advantages in terms of efficiency and environmental impact.
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. tandfonline.combenthamdirect.com By utilizing microwave irradiation, it is possible to achieve rapid heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields. tandfonline.comnih.gov For the synthesis of pyrazole derivatives, MAOS presents an ecologically favorable and cost-effective alternative to conventional heating, minimizing the consumption of hazardous chemicals and solvents. tandfonline.com A key advantage is the potential for enhanced selectivity and thermal stability. benthamdirect.com Future research could focus on optimizing microwave-assisted protocols for the specific synthesis of this compound, potentially through a one-pot reaction, which would further enhance its green credentials. dergipark.org.tr
Mechanochemistry and Ultrasound-Assisted Synthesis: Mechanochemical methods, which involve reactions induced by mechanical force (e.g., grinding), offer a solvent-free approach to chemical synthesis. rsc.orgresearchgate.net This technique is highly sustainable and can lead to the formation of products with high efficiency. rsc.org Ultrasound irradiation is another energy-efficient method that can promote chemical reactions under milder conditions. rsc.org Both mechanochemistry and sonochemistry provide promising avenues for the green synthesis of pyrazole derivatives and warrant exploration for the production of this compound. rsc.orgresearchgate.net
Photocatalysis: Visible-light photocatalysis has gained traction as a sustainable method for driving organic transformations. nih.gov Recent studies have demonstrated the use of photocatalysis for the synthesis of substituted pyrazoles. acs.orgacs.org This approach often utilizes mild reaction conditions and can enable novel reaction pathways. acs.org A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed fragmentation is one such innovative strategy. nih.gov Investigating photocatalytic routes to this compound could lead to highly regioselective and environmentally benign synthetic protocols.
| Methodology | Key Advantages | Potential for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption, use of less hazardous solvents. tandfonline.combenthamdirect.com | Development of rapid and efficient one-pot syntheses. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for multi-step synthesis. scilit.commdpi.com | Continuous and automated production with high purity. |
| Mechanochemistry | Solvent-free conditions, high efficiency, sustainability. rsc.orgresearchgate.net | A green and solid-state synthetic route. |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, energy efficiency. rsc.org | An alternative green chemistry approach. |
| Photocatalysis | Mild reaction conditions, high regioselectivity, novel reaction pathways. nih.govacs.org | Development of light-driven, sustainable synthetic methods. |
Development of Highly Selective and Sustainable Catalytic Systems
The development of novel catalysts is paramount to achieving highly selective and sustainable synthetic processes. For the synthesis of pyrazole-containing compounds, research is shifting towards the use of nanocatalysts and organocatalysts.
Nanocatalysis: Nanomaterials offer a large surface area and high catalytic activity, making them ideal for promoting chemical reactions under mild conditions. taylorfrancis.com Various nanocatalysts, such as nano-ZnO and graphene oxide, have been successfully employed for the synthesis of pyrazole derivatives. ajgreenchem.comresearchgate.net These catalysts are often recyclable, further enhancing the sustainability of the process. ajgreenchem.com Future work could involve the design of specific nanocatalysts tailored for the regioselective synthesis of this compound, potentially leading to higher yields and purity.
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has become a major area of research in green chemistry. nih.gov Organocatalysts are typically non-toxic, readily available, and can promote reactions with high enantioselectivity. nih.gov For pyrazole synthesis, secondary amines and bifunctional thioureas have been shown to be effective organocatalysts. nih.govrsc.org The development of chiral organocatalysts for the asymmetric synthesis of pyrazole derivatives is a particularly exciting prospect, opening the door to the production of enantiomerically pure compounds for specialized applications. nih.govuva.es
| Catalyst Type | Examples | Advantages | Future Research Direction |
| Nanocatalysts | Nano-ZnO, Graphene Oxide, Ag/TiO2 ajgreenchem.comresearchgate.netencyclopedia.pub | High surface area, high activity, recyclability, mild reaction conditions. taylorfrancis.com | Design of tailored nanocatalysts for enhanced regioselectivity in the synthesis of this compound. |
| Organocatalysts | Secondary Amines, Thioureas, Squaramides nih.govnih.govrsc.org | Metal-free, low toxicity, potential for asymmetric synthesis. nih.govnih.gov | Development of chiral organocatalysts for the enantioselective synthesis of this compound derivatives. |
Advanced Material Science Applications with Tailored Properties
The unique structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They possess high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. digitellinc.com Pyrazole-based ligands have been successfully used to synthesize MOFs with interesting properties. rsc.orgresearchgate.netacs.org For example, pyrazole-based MOFs have shown promise for the selective capture of formaldehyde. researchgate.netrepec.org The incorporation of this compound as a ligand in MOF synthesis could lead to new materials with unique adsorption or catalytic capabilities, driven by the interplay of the pyrazole and aniline (B41778) functionalities.
Polymers and Functional Materials: The pyrazole nucleus is a component of various functional polymers. The aniline group in this compound provides a reactive site for polymerization, allowing for its incorporation into polymer backbones. This could lead to the development of novel polymers with tailored thermal, optical, or electronic properties. For instance, pyrazole-containing materials have been investigated for use in organic light-emitting diodes (OLEDs) and as sensors. The combination of the pyrazole and aniline moieties could result in materials with enhanced charge transport properties or specific sensing capabilities.
Integration with Nanoscience and Supramolecular Chemistry
The intersection of pyrazole chemistry with nanoscience and supramolecular chemistry opens up exciting possibilities for the creation of functional nanostructures and complex molecular assemblies.
Nanoparticles and Nanomedicine: Pyrazole derivatives have been formulated into nanoparticles to enhance their biological activity and overcome challenges such as poor water solubility. mdpi.comnih.govnih.gov The encapsulation of pyrazole compounds in polymeric or lipid-based nanoparticles can improve their delivery to target sites and reduce systemic toxicity. nih.gov Given the potential biological activities of pyrazole derivatives, future research could explore the formulation of this compound into nanoparticles for various biomedical applications.
Supramolecular Assemblies: Pyrazoles and their anionic counterparts, pyrazolates, are versatile building blocks for the construction of supramolecular assemblies. rsc.org They can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined architectures. nih.govconicet.gov.ar The self-assembly of pyrazole-containing molecules can lead to the formation of liquid crystals, gels, and other complex structures with interesting photophysical properties. rsc.orgnih.gov The study of the supramolecular behavior of this compound could reveal novel self-assembly motifs and lead to the design of new functional materials.
Methodological Advancements in Characterization and Computational Studies
A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques and computational methods.
Advanced Spectroscopic and Crystallographic Techniques: The precise characterization of newly synthesized pyrazole derivatives is crucial. While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide deeper insights. nih.gov Single-crystal X-ray diffraction, for instance, can elucidate the exact three-dimensional structure and intermolecular interactions in the solid state. digitellinc.comnih.gov
Computational Chemistry: Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are powerful tools for predicting and understanding the properties of molecules. eurasianjournals.com Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. nih.goveurasianjournals.com Molecular docking studies can predict the binding interactions of these compounds with biological targets. nih.gov The application of these computational methods to this compound can guide the design of new derivatives with optimized properties for specific applications and help in interpreting experimental findings. nih.goveurasianjournals.com
| Research Area | Key Techniques/Methods | Future Directions |
| Advanced Characterization | Single-crystal X-ray diffraction, Advanced NMR techniques. digitellinc.comnih.govnih.gov | Detailed structural elucidation of novel derivatives and their supramolecular assemblies. |
| Computational Studies | Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics. nih.goveurasianjournals.comnih.gov | Prediction of properties, reaction mechanisms, and biological activities to guide experimental design. |
Q & A
Q. Basic
- NMR Spectroscopy : Assign peaks for the aniline NH₂ (δ ~5.0–6.0 ppm) and pyrazole protons (δ ~6.5–8.0 ppm) to confirm substitution patterns .
- X-ray Crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement). For example, platinum complexes derived from similar ligands show planar coordination geometries .
- Mass Spectrometry : Validate molecular weight (e.g., 252.11 g/mol for derivatives) and fragmentation patterns .
How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?
Advanced
Discrepancies between experimental and computational bond lengths often arise from crystal packing effects. Strategies include:
- Hydrogen Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to identify intermolecular interactions influencing geometry .
- DFT Calculations : Compare optimized gas-phase structures with experimental data to isolate packing effects .
- Twinned Data Refinement : Apply SHELXPRO for high-resolution datasets to correct for crystallographic twinning .
What methodologies are used to study hydrogen bonding patterns in crystalline derivatives?
Q. Advanced
- Graph-Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism. For example, N–H···N interactions in pyrazole-aniline derivatives form R₂²(8) motifs .
- Temperature-Dependent Crystallography : Analyze thermal ellipsoids to assess hydrogen bond stability at varying temperatures .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., % contribution of H···N vs. H···C interactions) .
What computational approaches are employed to predict electronic properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict photophysical behavior. For example, tetradentate platinum complexes with similar ligands exhibit luminescence due to low-energy transitions .
- TD-DFT for Excited States : Simulate UV-Vis spectra to correlate with experimental absorption maxima (e.g., 450–500 nm for emissive complexes) .
- Molecular Dynamics (MD) : Model solvation effects on reactivity in polar solvents (e.g., DMF, ethanol) .
What are the typical reactions of this compound in coordination chemistry?
Q. Basic
- Cyclometalation : React with transition metals (e.g., Pt²⁺) to form tetradentate complexes. Conditions: reflux in ethanol with K₂PtCl₄ for 24 hours .
- Substitution Reactions : Replace chloro or bromo substituents via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, toluene/water) .
How can researchers design experiments to correlate structure with photophysical properties?
Q. Advanced
- Variable-Temperature Luminescence : Measure emission lifetimes at 77 K vs. 298 K to assess thermally activated delayed fluorescence (TADF) .
- Single-Crystal Spectroscopy : Correlate crystal packing (e.g., π-stacking distances) with emission quantum yields .
- Electroluminescence Testing : Fabricate OLED devices using vacuum-deposited thin films to evaluate efficiency (e.g., cd/A) .
What challenges arise in multi-step syntheses, and how are they addressed?
Q. Advanced
- Intermediate Instability : Protect amino groups via Boc or Fmoc strategies during cross-coupling .
- Byproduct Formation : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure products .
- Catalyst Poisoning : Pre-purify starting materials to remove sulfur-containing impurities that deactivate Pd catalysts .
How are reaction mechanisms (e.g., reductive amination) validated experimentally?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ NMR Monitoring : Track intermediate imine formation during reductive amination .
- Computational Transition-State Modeling : Identify key intermediates (e.g., protonated imine) using Gaussian or ORCA software .
What strategies optimize purity for biological or materials applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
